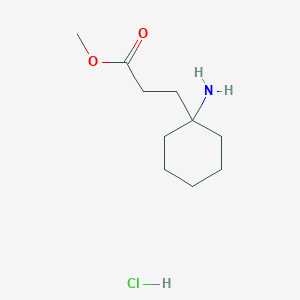![molecular formula C19H19BrN4O3 B3009747 2-(3-bromobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione CAS No. 1775337-53-5](/img/structure/B3009747.png)
2-(3-bromobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(3-bromobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione" is a complex organic molecule that appears to be related to the field of medicinal chemistry. Although the provided papers do not directly discuss this compound, they do provide insights into similar brominated heterocyclic compounds and their synthesis, structural characterization, and reactivity, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds involves starting with simpler aromatic compounds and then introducing various functional groups through a series of chemical reactions. For instance, "4-bromo-3,5-dihydroxybenzoic acid" is synthesized from "3,5-dihydroxybenzoic acid" and its structure confirmed by mass spectrometry . Similarly, the synthesis of (hydroxybenzoyl)pyrido[2,3-d]pyrimidine derivatives is reported, which involves the formation of a pyrimidine ring system, a common structural motif shared with the compound of interest . These processes likely involve bromination, amidation, and cyclization steps.
Molecular Structure Analysis
Structural characterization of these compounds is typically achieved using spectral techniques such as NMR, UV-visible, FT-IR spectroscopy, and single-crystal X-ray diffraction analysis . Computational methods like DFT and TD-DFT are also employed to analyze electronic structures, which can be indicative of the molecular structure of the compound . The molecular structure of the compound of interest would likely show a similar complexity and could be elucidated using these methods.
Chemical Reactions Analysis
The reactivity of brominated heterocyclic compounds is often explored through their interactions with methylene-active compounds, leading to various substituted derivatives . Acid hydrolysis is another reaction that can be used to investigate the stability and reactivity of such compounds . The compound of interest, with its bromobenzyl and oxadiazolyl groups, would also be expected to undergo similar reactions, potentially leading to a variety of derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are closely related to their molecular structure. The electronic properties, such as HOMO and LUMO energy values, and the molecular electrostatic potential (MEP) are critical in understanding the reactivity of these compounds . The band gap values provided for related compounds indicate their electronic properties, which can be correlated with the compound of interest to predict its reactivity and potential as a medicinal agent. The physical properties, such as solubility, melting point, and stability, would require experimental determination specific to the compound.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- A study by Tolkunov et al. (2013) focused on synthesizing a variety of heterocyclic compounds, showcasing the diverse chemical properties and potential applications in different scientific fields. This research contributes to the understanding of complex chemical reactions and synthesis techniques (Tolkunov et al., 2013).
- Research by Rauf et al. (2010) elaborated on synthesizing and characterizing derivatives of pyrido[1,2-a]pyrimidine, highlighting their potential in various scientific applications, such as urease inhibition (Rauf et al., 2010).
Biological and Pharmacological Applications
- Watanabe et al. (1992) investigated compounds with a similar structure for their 5-HT2 antagonist activity, demonstrating the potential for therapeutic applications in neuropsychiatric disorders (Watanabe et al., 1992).
Material Science and Engineering Applications
- Research by Maftei et al. (2013) synthesized novel 1,2,4-oxadiazole natural product analogs, indicating the utility of these compounds in material science, particularly in the development of new materials with unique properties (Maftei et al., 2013).
Analytical Chemistry
- Heravi and Daraie (2016) described a novel synthesis method for pyrazole-based pyrido[2,3-d]pyrimidine-diones, demonstrating the potential of these compounds in analytical chemistry and drug design (Heravi & Daraie, 2016).
Propiedades
IUPAC Name |
2-[(3-bromophenyl)methyl]-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN4O3/c1-2-15-21-17(22-27-15)16-14-8-3-4-9-23(14)19(26)24(18(16)25)11-12-6-5-7-13(20)10-12/h5-7,10H,2-4,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCXYHDQJSITAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-bromophenyl)methyl]-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]pyrazol-1-yl]acetamide](/img/structure/B3009664.png)
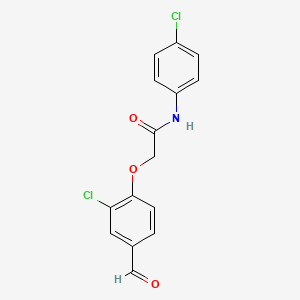
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B3009667.png)
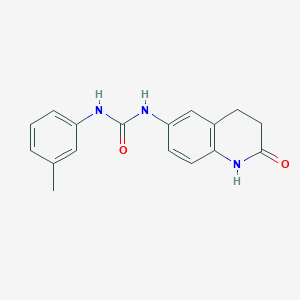
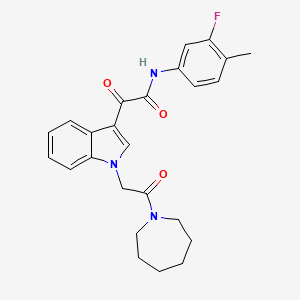
![4-Ethyl-3-[(4-methylphenyl)methylsulfonyl]-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B3009674.png)
![2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-mesitylacetamide](/img/structure/B3009675.png)
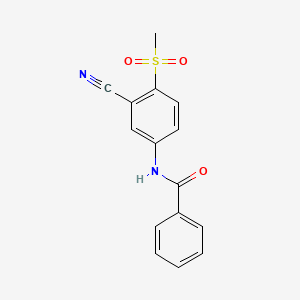


![3,4-dimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B3009681.png)

